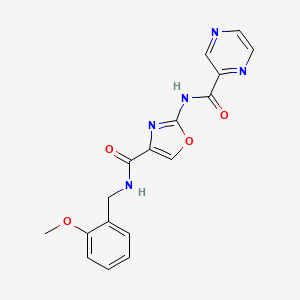

N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(pyrazine-2-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c1-25-14-5-3-2-4-11(14)8-20-15(23)13-10-26-17(21-13)22-16(24)12-9-18-6-7-19-12/h2-7,9-10H,8H2,1H3,(H,20,23)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQLEXAFGFVQMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

Formation of the Oxazole Ring: This can be achieved through the cyclization of an appropriate α-haloketone with an amide or nitrile under basic conditions.

Introduction of the Pyrazine Carboxamide Group: This step often involves the coupling of a pyrazine derivative with the oxazole intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Attachment of the Methoxybenzyl Group: The final step may involve the alkylation of the intermediate with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehyde or carboxylic acid derivatives.

Reduction: Reduction reactions can target the oxazole or pyrazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme in a metabolic pathway, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

a) Oxazole vs. Thiazole

- N-(2-Methoxybenzyl)-2-[(4-Methoxybenzyl)Amino]-1,3-Thiazole-4-Carboxamide (): Molecular Formula: C20H21N3O3S Molar Mass: 383.46 Key Difference: Replaces oxazole with a sulfur-containing thiazole ring.

b) Oxazole vs. Pyridine/Quinazolinone

- N2,N6-Bis(6-Iodo-2-Methyl-4-Oxoquinazolin-3(4H)-yl)Pyridine-2,6-Dicarboxamide (): Features a pyridine core with quinazolinone substituents.

Substituent Modifications

a) Methoxybenzyl vs. Sulfonamide/Sulfone Groups

- N-(4-(N-Acetylsulfamoyl)Phenyl)-2-(Pyrazine-2-Carboxamido)Oxazole-4-Carboxamide (): Molecular Formula: C17H14N6O6S Molecular Weight: 430.4 Key Difference: Replaces methoxybenzyl with a sulfonamide-substituted phenyl group.

- N-(6-(Methylsulfonyl)Benzo[d]Thiazol-2-yl)-2-(Pyrazine-2-Carboxamido)Oxazole-4-Carboxamide (): Molecular Formula: C17H12N6O5S2 Molecular Weight: 444.4 Key Difference: Substitutes methoxybenzyl with a methylsulfonyl-substituted benzo[d]thiazole.

b) Phenoxyphenyl vs. Methoxybenzyl

- N-(2-Phenoxyphenyl)Pyrazine-2-Carboxamide (): Key Difference: Simpler structure with a phenoxyphenyl group instead of oxazole and methoxybenzyl. Implications: Lower molecular weight may improve bioavailability but reduces opportunities for multi-target interactions .

Physicochemical and Pharmacokinetic Properties

*Predicted LogP values based on substituent contributions. ‡Estimated based on analogs.

Biological Activity

N-(2-methoxybenzyl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide is a compound that belongs to the class of oxazole derivatives, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

This structure features a methoxybenzyl group, a pyrazine moiety, and an oxazole ring, which contribute to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, pyrazine derivatives have been shown to induce apoptosis in cancer cells. A study involving a pyrazine derivative demonstrated its ability to inhibit the proliferation of K562 leukemia cells by inducing cell cycle arrest and apoptosis, with an IC50 value of 25 μM after 72 hours of treatment .

Key Findings:

- Mechanism of Action: The compound induces apoptosis by downregulating anti-apoptotic proteins (Bcl-2 and Survivin) and upregulating pro-apoptotic proteins (Bax) in K562 cells.

- Effect on Cell Cycle: The compound causes cell cycle arrest at the G0/G1 phase, leading to an increased sub-G1 population indicative of apoptosis.

Structure-Activity Relationship (SAR)

The biological evaluation of related oxazole derivatives has led to insights into their structure-activity relationships. For example, modifications in the oxazole ring or substituents significantly affect their potency as inhibitors of various biological targets . The introduction of different aryl groups has been shown to enhance activity against specific cancer cell lines.

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| 1 | Structure 1 | 25 | K562 Leukemia Cells |

| 2 | Structure 2 | 11.4 | MES Model |

| 3 | Structure 3 | 31.7 | Sc-PTZ Model |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively documented; however, studies on similar compounds suggest favorable absorption and distribution characteristics. Toxicological assessments are crucial for evaluating the safety profile before clinical applications.

Case Studies

- Study on Pyrazine Derivatives: A recent study evaluated various pyrazine derivatives for their anticancer properties and found that specific modifications led to enhanced efficacy against different cancer types. The findings suggest that this compound could be a candidate for further investigation in cancer therapy .

- In Vivo Models: Research on related compounds indicated promising results in animal models, showcasing the potential for translation into therapeutic use. For example, compounds exhibiting high potency in vitro also demonstrated significant tumor regression in xenograft models.

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Amidation | Pyrazine-2-carboxylic acid, DCC, DMAP | Carboxamide bond formation |

| Solvent | DMF, 60°C, 12 hrs | Reaction medium and temperature control |

| Purification | Silica gel chromatography (ethyl acetate/hexane) | Isolate product with high purity |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

- NMR Spectroscopy :

- 1H/13C NMR : Assign methoxybenzyl (δ ~3.8 ppm for OCH3), pyrazine (δ ~8.5–9.5 ppm), and oxazole protons (δ ~7.5–8.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .

- HPLC : Assess purity (>98%) using a C18 column and gradient elution (water/acetonitrile) .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

Crystallographic challenges arise from:

Q. Table 2: Crystallographic Refinement Parameters

| Parameter | Value | Significance |

|---|---|---|

| R1 (I > 2σ(I)) | <0.05 | Model accuracy |

| wR2 (all data) | <0.12 | Weighted agreement |

| CCDC Deposit | Required | Reproducibility |

Advanced: What strategies are effective in SAR analysis for this compound's bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require:

- Systematic Substituent Variation : Modify methoxybenzyl (e.g., para vs. ortho substitution) and pyrazine groups to assess potency changes .

- In Silico Docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinases) and prioritize analogs .

- In Vitro Assays : Test IC50 values against disease-relevant cell lines (e.g., cancer, inflammation) .

Q. Table 3: Example SAR Modifications

| Substituent | Bioactivity Change | Rationale |

|---|---|---|

| Methoxy → Ethoxy | ↓ Potency | Increased steric hindrance |

| Pyrazine → Pyridine | ↑ Selectivity | Enhanced π-π stacking |

Advanced: How to address contradictory biological activity data across studies?

Methodological Answer:

Resolve contradictions via:

- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and incubation times .

- Purity Verification : Confirm compound integrity using LC-MS and exclude degradation products .

- Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway analysis .

Advanced: What computational methods predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., EGFR kinase) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .

- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of analogs .

Q. Table 4: Computational Workflow

| Step | Tool | Output |

|---|---|---|

| Docking | AutoDock Vina | Binding pose |

| Simulation | GROMACS | Stability metrics |

| Energy | AMBER | ΔG binding |

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.